Physical Properties and Technical Characterization of Henicosanoic Acid (C21:0)
Physical Properties and Technical Characterization of Henicosanoic Acid (C21:0)
Executive Summary
Henicosanoic acid (C21:0), also known as heneicosylic acid, is a long-chain saturated fatty acid (LCSFA) that serves as a critical reference standard in lipidomics and a model compound in surface chemistry.[1] Unlike its even-chain counterparts (e.g., Arachidic C20:0, Behenic C22:0), C21:0 exhibits distinct thermodynamic behaviors due to the "odd-even" effect in crystal packing.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical applications, designed for researchers requiring high-fidelity data for drug formulation and metabolic profiling.
Molecular Architecture & Physicochemical Profile
The utility of henicosanoic acid in drug development—specifically as a non-endogenous internal standard—relies on its precise molecular weight and lipophilicity.[1] Its odd-numbered carbon chain disrupts the standard packing efficiency seen in even-chain fatty acids, influencing its solubility and melting behavior.
Core Physicochemical Data[2][3][4]
| Property | Value | Technical Context |
| IUPAC Name | Henicosanoic acid | Systematic nomenclature for C21 saturated acid. |
| CAS Registry | 2363-71-5 | Primary identifier for procurement/regulatory checks. |
| Molecular Formula | Amphiphilic structure: Hydrophobic tail ( | |
| Molecular Weight | 326.56 g/mol | Critical for calculating molar concentrations in MS standards.[1] |
| Melting Point | 74–75 °C | Exhibits the "odd-chain" depression effect (lower than C20 and C22).[1] |
| Boiling Point | ~170–172 °C | At 2 mmHg (Vacuum).[1][2] Decomposes at atmospheric pressure.[1] |
| Density | ~0.890 g/cm³ | Estimated solid state density; floats on water, sinks in methanol.[1] |
| LogP (Octanol/Water) | ~8.97 | Highly lipophilic; requires non-polar solvents for extraction.[1] |
| pKa | ~4.78 | Typical for carboxylic acids; exists as carboxylate anion at physiological pH (7.4).[1] |
Structural Visualization
The C21:0 molecule consists of a linear alkyl chain terminating in a carboxyl group.[1] The odd number of carbon atoms forces the terminal methyl and carboxyl groups to lie on the same side of the molecule's long axis in the all-trans conformation.[1] This steric arrangement creates a "looser" crystal lattice compared to even-chain acids, directly impacting its enthalpy of fusion and solubility.
Thermodynamic Behavior & The Odd-Even Effect[1]
Understanding the phase transition of C21:0 is vital for solid-lipid nanoparticle (SLN) formulations.[1]
The Odd-Even Effect Explained
In solid-state physics, fatty acids display an alternation in melting points. Even-chain acids pack into a monoclinic or triclinic lattice where methyl-to-methyl interactions are maximized. Odd-chain acids like C21:0 suffer from a "packing frustration" at the methyl interface, leading to a lower melting point than the preceding even-chain homolog (Arachidic acid, C20:0).[1]
Comparative Melting Points:
-
Arachidic Acid (C20:0): 75.5 °C[1]
-
Henicosanoic Acid (C21:0): 74.0 °C (Dip in trend)[1]
-
Behenic Acid (C22:0): 80.0 °C[1]
Graphviz Logic: Crystal Packing & Melting Point
The following diagram illustrates the causal link between molecular geometry and thermodynamic properties.
Figure 1: Mechanism of the Odd-Even Effect in Fatty Acid Thermodynamics. The structural asymmetry of C21:0 reduces crystal lattice stability compared to C20:0.[1]
Solubility & Extraction Protocols
For drug development and lipidomics, solubility determines the choice of extraction solvent.[1] C21:0 is hydrophobic .[1] Attempting to dissolve it in aqueous buffers without surfactants will result in precipitation or micelle formation (at high pH).[1]
Solubility Table (at 25°C)
| Solvent | Solubility Rating | Application Notes |
| Water | Insoluble | Forms monolayers at air-water interface. |
| Chloroform | High (~25 mg/mL) | Standard solvent for stock solution preparation.[1] |
| Methanol | Low (Cold) / High (Hot) | Use hot methanol for recrystallization.[1] |
| Ethanol | Moderate (~20 mg/mL) | Good for working standards; less toxic than chloroform.[1] |
| Hexane | High | Ideal for liquid-liquid extraction (LLE) from biological matrices.[1] |
| DMSO | Moderate | Used for cell culture spikes (requires warming).[1] |
Expert Protocol: Stock Solution Preparation
-
Objective: Create a stable 10 mM Internal Standard (IS) stock.
-
Solvent Choice: Chloroform/Methanol (2:1 v/v).[1] The addition of methanol prevents the adsorption of the fatty acid to glass surfaces, a common source of analytical error.[1]
-
Storage: Teflon-lined glass vials at -20°C. Plastic tubes must be avoided as C21:0 can leach plasticizers or absorb into the container walls.
Analytical Characterization & Workflow
In metabolic profiling, C21:0 is the "Gold Standard" internal standard because it is rarely found in significant quantities in mammalian tissue.[1] This allows for precise quantification of endogenous lipids without background interference.[1]
Analytical Workflow Diagram
This workflow outlines the critical steps for using C21:0 in a GC-MS lipidomics assay.
Figure 2: Lipidomics Workflow utilizing Henicosanoic Acid as an Internal Standard for quantification.
Spectroscopic Identification
To validate the identity of synthesized or purchased C21:0, compare against these spectral markers:
-
GC-MS (EI, 70 eV):
-
NMR (
, ):
Synthesis & Purification
While commercially available, specific isotope-labeled or high-purity variants may require synthesis.
Primary Synthesis Route: Oxidative Cleavage
Precursor: 1-Docosene (
Purification Protocol (Recrystallization)
-
Dissolution: Dissolve crude C21:0 in boiling acetone or ethanol.
-
Filtration: Hot filtration to remove inorganic manganese salts.[1]
-
Crystallization: Slow cooling to 4°C. The odd-chain packing inefficiency actually aids purification here, as impurities often stay in the mother liquor.[1]
-
Drying: Vacuum desiccation over
to remove solvent traces.[1]
Biological & Pharmaceutical Relevance[2][5][6][7][8]
Internal Standard in Lipidomics
C21:0 is the preferred internal standard for quantifying Free Fatty Acids (FFAs) and Total Fatty Acids in plasma.[1]
-
Why? It behaves chemically identical to C16:0 and C18:0 during extraction and derivatization but has no biological background signal in most humans.[1]
-
Self-Validation: If the recovery of C21:0 is <80%, the extraction failed.
Surface Chemistry (SAMs)
Henicosanoic acid is used to form Self-Assembled Monolayers on metal oxides.[1]
-
Langmuir-Blodgett Films: C21:0 forms stable monolayers at the air-water interface. Studies show it can form spontaneous micelles/vesicles under specific compression, serving as a model for membrane biophysics.[1]
References
-
PubChem. (2025).[3][4] Heneicosanoic Acid - Compound Summary. National Library of Medicine.[1][4] [Link][1][4]
-
NIST Chemistry WebBook. (2024). Heneicosanoic acid, mass spectrometry data. National Institute of Standards and Technology.[1] [Link][1]
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Galvan-Miyoshi, J., et al. (2012).[1] Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of Heneicosanoic Acid. Journal of Physical Chemistry B. [Link]
